

ACP-044: A Technical Guide to a Novel Non-Opioid Analgesic Candidate

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Compound of Interest

Compound Name: *Ebaresdax hydrochloride*

Cat. No.: *B15143107*

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Executive Summary

ACP-044, formerly known as CT-044, is a novel, orally bioavailable small molecule developed as a non-opioid analgesic. Its mechanism of action centers on the modulation of redox pathways, specifically by catalyzing the decomposition of peroxynitrite (ONOO^-), a reactive nitrogen species implicated in pain signaling.[1] Despite a promising preclinical profile in various pain models, ACP-044 did not meet its primary endpoint in a Phase 2 clinical trial for acute postoperative pain.[2][3][4] Subsequently, Acadia Pharmaceuticals discontinued the development of ACP-044.[5] This technical guide provides a comprehensive overview of the available data on ACP-044, including its proposed mechanism of action, preclinical rationale, clinical trial findings, and detailed experimental protocols, to serve as a valuable resource for the scientific community.

Introduction

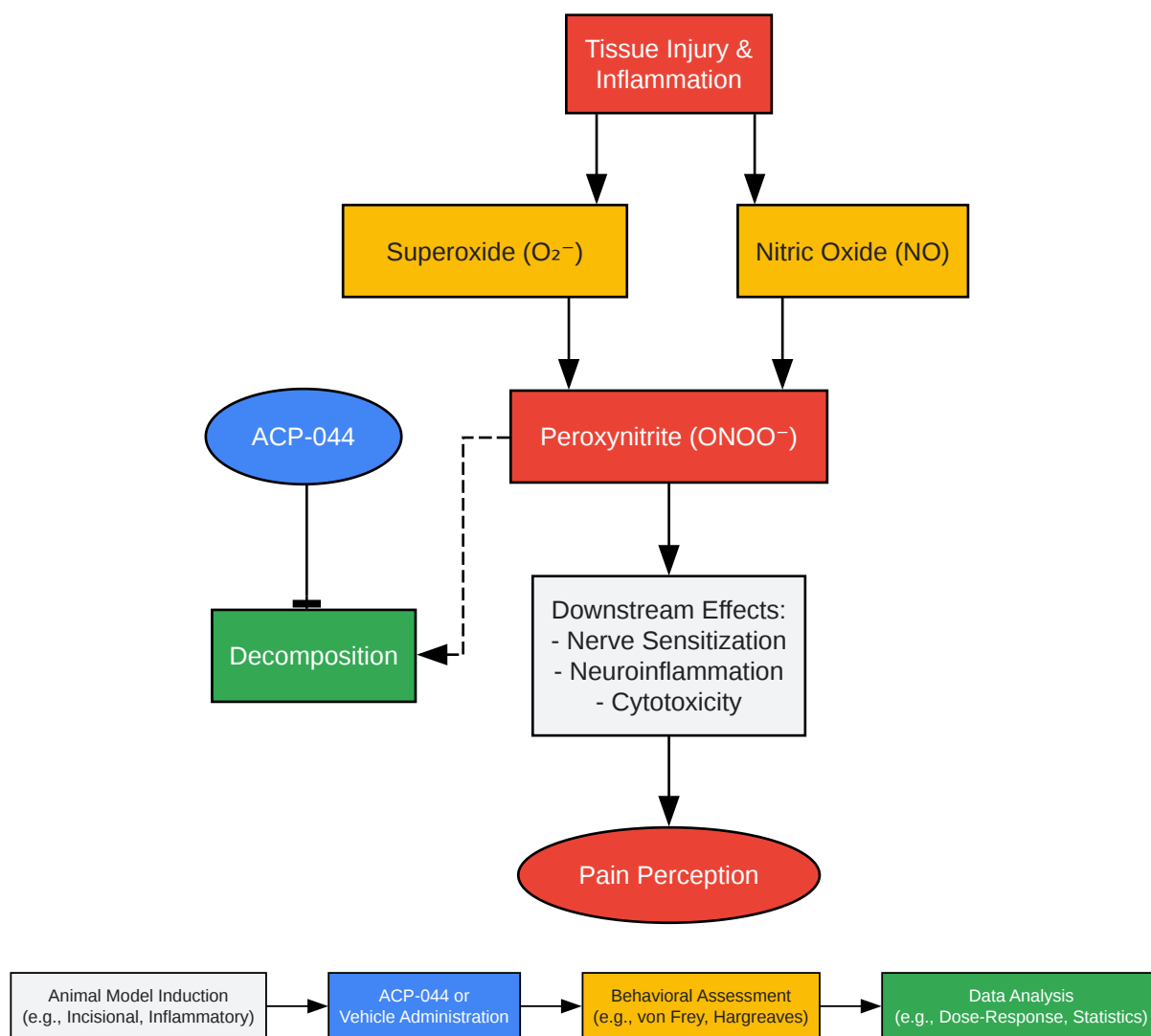
The urgent need for effective, non-addictive pain therapeutics has driven significant research into novel analgesic mechanisms. Opioids, the current mainstay for moderate to severe pain, carry a high risk of addiction, abuse, and overdose.[3] ACP-044 emerged as a potential alternative by targeting a key mediator of oxidative stress involved in pain perception.[1] This document synthesizes the publicly available scientific and clinical information on ACP-044.

Mechanism of Action: Redox Modulation

ACP-044 is designed as a peroxynitrite decomposition catalyst.[1] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[4] In pathological pain states, elevated levels of peroxynitrite and other reactive oxygen and nitrogen species are thought to contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which can intensify pain.[4][6] By accelerating the decomposition of peroxynitrite, ACP-044 was hypothesized to reduce nociceptive signaling and produce an analgesic effect.[7]

Signaling Pathway

The proposed signaling pathway for ACP-044's action is centered on mitigating the downstream effects of peroxynitrite.



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